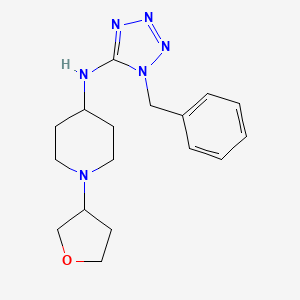![molecular formula C16H22N4O B7439501 1-(2-Cyclobutylpyrazolo[1,5-a]pyrazin-4-yl)-3-methylpiperidin-4-ol](/img/structure/B7439501.png)
1-(2-Cyclobutylpyrazolo[1,5-a]pyrazin-4-yl)-3-methylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclobutylpyrazolo[1,5-a]pyrazin-4-yl)-3-methylpiperidin-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPP and is a potent and selective inhibitor of protein kinase CK2.
Mechanism of Action
CPP exerts its effects by selectively inhibiting the activity of protein kinase CK2, which plays a crucial role in various cellular processes such as cell survival, proliferation, and differentiation. CK2 is overexpressed in many types of cancer and has been shown to promote tumor growth and survival. By inhibiting CK2, CPP can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Moreover, CPP has also been shown to have neuroprotective effects by reducing the accumulation of toxic proteins in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
CPP has several advantages in lab experiments, including its high potency and selectivity for CK2. Moreover, CPP is relatively easy to synthesize and has good solubility in water and organic solvents. However, one of the limitations of using CPP in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
Future Directions
There are several future directions for the research on CPP, including the development of more potent and selective CK2 inhibitors, the investigation of the potential applications of CPP in other fields such as infectious diseases and metabolic disorders, and the study of the mechanisms underlying the neuroprotective effects of CPP. Moreover, the use of CPP in combination with other drugs or therapies could also be explored to enhance its therapeutic effects.
Synthesis Methods
CPP can be synthesized using various methods, including the Suzuki coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The most common method used for the synthesis of CPP is the Suzuki coupling reaction, which involves the reaction of 1-bromo-2-cyclobutylpyrazolo[1,5-a]pyrazine with 3-methyl-4-piperidinol in the presence of a palladium catalyst.
Scientific Research Applications
CPP has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. CPP has been shown to inhibit the growth of cancer cells by targeting CK2, which is overexpressed in many types of cancer. Moreover, CPP has also been shown to have neuroprotective effects by reducing the accumulation of toxic proteins in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CPP has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
properties
IUPAC Name |
1-(2-cyclobutylpyrazolo[1,5-a]pyrazin-4-yl)-3-methylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11-10-19(7-5-15(11)21)16-14-9-13(12-3-2-4-12)18-20(14)8-6-17-16/h6,8-9,11-12,15,21H,2-5,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRYEJDPQJORSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C2=NC=CN3C2=CC(=N3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclobutylpyrazolo[1,5-a]pyrazin-4-yl)-3-methylpiperidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azaspiro[5.5]undecan-3-yl(1-oxa-2,9-diazaspiro[4.5]dec-2-en-3-yl)methanone](/img/structure/B7439423.png)
![(1-Methylpiperazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B7439428.png)
![methyl (E)-4-[[1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carbonyl]amino]but-2-enoate](/img/structure/B7439434.png)

![2-cyclohexylsulfonyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylbutanamide](/img/structure/B7439450.png)
![3-(aminomethyl)-N-[1-(2,6-difluorophenyl)cyclobutyl]-1,2-oxazole-4-carboxamide](/img/structure/B7439451.png)
![4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one](/img/structure/B7439453.png)
![Sodium;5-methyl-3-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)carbamoyl]hexanoate](/img/structure/B7439471.png)
![2,2-difluoro-N-[5-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-yl]cyclopropane-1-carboxamide](/img/structure/B7439481.png)
![4-cyclobutyl-2-methyl-N-[2-methyl-5-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide](/img/structure/B7439492.png)
![isoquinolin-7-yl-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7439499.png)
![5-methyl-N-[2-[methyl(propyl)amino]phenyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7439506.png)
![3-cyclopropyl-1-ethyl-N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B7439507.png)
![N-[3-(4-fluorophenyl)cyclobutyl]-4-methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7439511.png)